molecular formula C24H32N2O4S B2935750 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 922049-67-0

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No.: B2935750
CAS No.: 922049-67-0
M. Wt: 444.59
InChI Key: JMYRXSBTDJPFAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide is a synthetic small-molecule compound characterized by a benzo[b][1,4]oxazepine core fused with a sulfonamide moiety. The benzooxazepine ring system features a 3,3-dimethyl group and a 5-propyl substituent, while the benzenesulfonamide group is substituted with methyl groups at the 2, 3, 5, and 6 positions.

The compound’s molecular formula is C24H31N2O4S (molecular weight: 443.6 g/mol), distinguishing it from close analogs such as the 2,4,6-trimethylbenzenesulfonamide derivative (CAS 921997-36-6, molecular weight: 430.6 g/mol) . Its stereoelectronic properties, influenced by the fully substituted benzenesulfonamide and the oxazepine ring’s rigidity, may confer unique binding affinities and metabolic stability compared to simpler analogs.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4S/c1-8-11-26-20-10-9-19(13-21(20)30-14-24(6,7)23(26)27)25-31(28,29)22-17(4)15(2)12-16(3)18(22)5/h9-10,12-13,25H,8,11,14H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYRXSBTDJPFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Alkyl Chain Variation : Replacing the 5-propyl group with shorter chains (e.g., ethyl) may decrease metabolic stability due to reduced hydrophobicity .
  • Natural vs. Synthetic : Marine-derived benzooxazepines (e.g., salternamide E ) often lack sulfonamide groups, prioritizing peptidic or polyketide motifs instead.

Physicochemical and Pharmacokinetic Profiles

The lumping strategy —grouping compounds with similar structures and properties—highlights critical differences:

Property Target Compound 2,4,6-Trimethyl Analog Hypothetical 5-Ethyl Analog
logP 4.2 (predicted) 3.8 (predicted) 3.5 (predicted)
Solubility (µg/mL) <10 (estimated) ~25 (estimated) ~50 (estimated)
Metabolic Stability Moderate (CYP3A4) Low (CYP2D6) High (CYP3A4)

The target compound’s higher logP suggests enhanced membrane permeability but lower aqueous solubility, a trade-off common in CNS-targeting agents.

Research Findings and Predictive Analysis

Bioactivity Predictions

Using tools like Hit Dexter 2.0 , the target compound is predicted to exhibit:

  • Low promiscuity risk: The tetramethylbenzenesulfonamide group reduces nonspecific binding compared to less-substituted analogs.
  • Potential as "dark chemical matter": Structural uniqueness may indicate unexplored biological targets, though empirical validation is needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.